2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 214360-88-0
VCID: VC2263539
InChI: InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2
Molecular Formula: C9H14BNO2S
Molecular Weight: 211.09 g/mol

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.: 214360-88-0

Cat. No.: VC2263539

Molecular Formula: C9H14BNO2S

Molecular Weight: 211.09 g/mol

* For research use only. Not for human or veterinary use.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole - 214360-88-0

Specification

CAS No. 214360-88-0
Molecular Formula C9H14BNO2S
Molecular Weight 211.09 g/mol
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3
Standard InChI Key RLBBSGRLQOBNCN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2

Introduction

Chemical Identity and Structure

Identification Data

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a heterocyclic organoboron compound combining a thiazole ring with a pinacol boronic ester functional group. This compound is registered in chemical databases with specific identifiers that facilitate its recognition and tracking in scientific literature.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number214360-88-0
PubChem CID18541712
Molecular FormulaC₉H₁₄BNO₂S
Molecular Weight211.09 g/mol
Creation Date in Database2007-12-04
Last Modification Date2025-04-05

Chemical Nomenclature

The compound is known by several synonyms in scientific literature and chemical databases:

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

  • Thiazole-2-boronic acid pinacol ester

Structural Features

The compound consists of a thiazole heterocycle with a boronic acid pinacol ester group at the 2-position. The thiazole ring contains nitrogen and sulfur atoms at positions 3 and 1, respectively, while the boronic acid function is protected as a pinacol ester.

Physical and Chemical Properties

Physical State and Appearance

Based on properties of similar compounds, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is typically isolated as a solid at room temperature. The pinacol ester group significantly enhances the stability of the boronic acid function, making the compound more suitable for storage and handling in laboratory conditions.

Synthesis Methods

Common Synthetic Routes

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the borylation of thiazole or the transformation of an appropriate thiazole precursor. By analogy with similar compounds, the common synthetic approaches may include:

  • Direct borylation of thiazole using bis(pinacolato)diboron in the presence of a suitable catalyst

  • Palladium-catalyzed cross-coupling of 2-halothiazoles with bis(pinacolato)diboron

Similar to the synthesis of related compounds, the reaction likely requires palladium catalysts such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, with potassium acetate as base in 1,4-dioxane at elevated temperatures (approximately 100°C) under inert atmosphere .

Reaction Conditions

Based on analogous borylation reactions of heterocycles:

Table 2: Typical Reaction Conditions for Synthesis

ParameterCondition
Catalyst(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
BasePotassium acetate
Solvent1,4-Dioxane
TemperatureApproximately 100°C
Duration16 hours
AtmosphereInert (nitrogen or argon)
Expected Yield50-60%

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester functions as an activated form of the boronic acid, facilitating coupling with aryl or heteroaryl halides to form new carbon-carbon bonds.

These cross-coupling reactions are particularly valuable in:

  • Constructing complex heterocyclic systems

  • Synthesizing pharmaceutical intermediates

  • Preparing functional materials with thiazole components

Medicinal Chemistry Applications

In medicinal chemistry, thiazole-containing compounds often exhibit significant biological activities. The 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole serves as a valuable intermediate for introducing the thiazole moiety into more complex molecular structures with potential pharmacological properties.

Structure-Activity Relationships

Boron Chemistry Aspects

The boron-containing functional group in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole plays a crucial role in its reactivity. Similar to other pinacol boronic esters, this compound would be expected to participate in various transformation reactions beyond Suzuki coupling, including:

  • Oxidation to hydroxy compounds

  • Amination reactions

  • Trifluoromethylation reactions

  • Chan-Lam coupling with amines and alcohols

Comparison with Related Compounds

The positional isomer, Thiazole-5-boronic acid pinacol ester (CAS 1086111-09-2), differs in having the boronic acid pinacol ester at position 5 of the thiazole ring instead of position 2 . This structural difference affects the reactivity and applications of the compound.

Table 3: Comparison with Related Thiazole Derivatives

CompoundCAS NumberMolecular FormulaPosition of Boronic EsterMolecular Weight
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole214360-88-0C₉H₁₄BNO₂S2-position211.09 g/mol
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole1086111-09-2C₉H₁₄BNO₂S5-position211.09 g/mol

Analytical Methods

Identification Techniques

Common analytical methods for the identification and characterization of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - ¹H, ¹³C, and ¹¹B NMR

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • X-ray Crystallography (for solid-state structure)

  • Gas Chromatography (GC) for purity assessment

Future Research Directions

Emerging Synthetic Methodologies

Emerging synthetic methodologies involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole may include:

  • Photoredox-catalyzed coupling reactions

  • Flow chemistry approaches for more efficient synthesis

  • Green chemistry methodologies to reduce environmental impact of synthetic processes

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